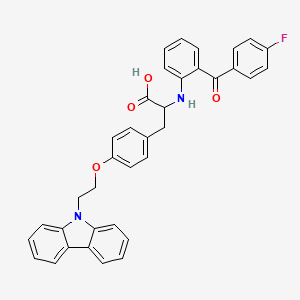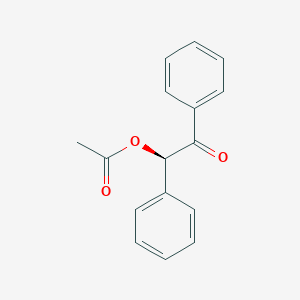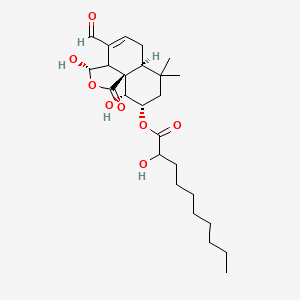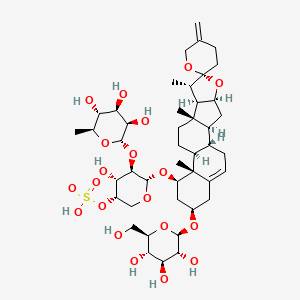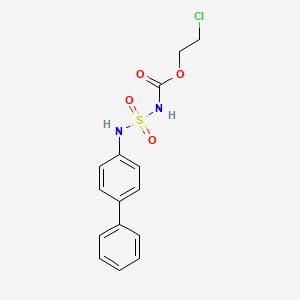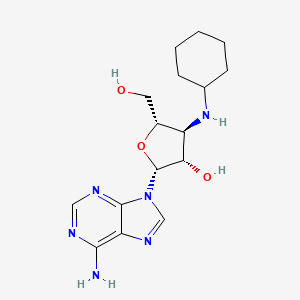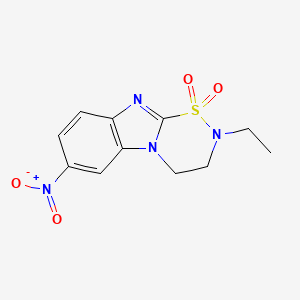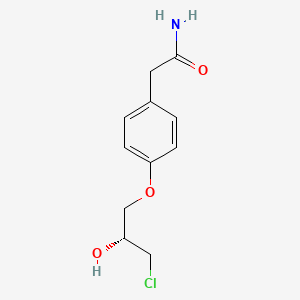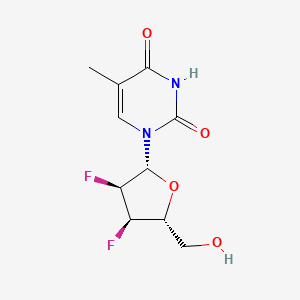
Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- is a fluorinated nucleoside analogue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- involves multiple steps. One common approach is the fluorination of uridine derivatives. The process typically includes the protection of hydroxyl groups, selective fluorination at the desired positions, and subsequent deprotection. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Fluorinating Agents: DAST, Deoxo-Fluor
Protecting Groups: Silyl ethers, acetates
Solvents: Dichloromethane, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives, while oxidation reactions might produce different oxidized forms of the compound .
Applications De Recherche Scientifique
Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- has several scientific research applications:
Chemistry: Used as a probe to study enzymatic functions and reaction mechanisms.
Biology: Investigated for its potential antiviral and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of viral infections and cancer.
Mécanisme D'action
The mechanism of action of Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Uridine, 2’,3’-dideoxy-2’,3’-difluoro-
- Uridine, 2’,3’-dideoxy-2’-fluoro-
Uniqueness
Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- is unique due to the presence of both fluorine atoms and a methyl group, which can significantly alter its biological activity compared to other fluorinated uridine derivatives. This makes it a valuable compound for studying the effects of fluorination and methylation on nucleoside function .
Propriétés
Numéro CAS |
125362-07-4 |
|---|---|
Formule moléculaire |
C10H12F2N2O4 |
Poids moléculaire |
262.21 g/mol |
Nom IUPAC |
1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F2N2O4/c1-4-2-14(10(17)13-8(4)16)9-7(12)6(11)5(3-15)18-9/h2,5-7,9,15H,3H2,1H3,(H,13,16,17)/t5-,6-,7-,9-/m1/s1 |
Clé InChI |
WZJLGLRFQDVYET-JXOAFFINSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



